4-Isopropoxybenzoylacetonitrile
Overview
Description
4-Isopropoxybenzoylacetonitrile is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of an isopropoxy group attached to a benzoylacetonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybenzoylacetonitrile typically involves the reaction of 4-isopropoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxybenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-isopropoxybenzoic acid, while reduction could produce 4-isopropoxybenzylamine.
Scientific Research Applications
4-Isopropoxybenzoylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It serves as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Isopropoxybenzoylacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its derivatives might inhibit certain enzymes, leading to therapeutic effects in disease treatment. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-Methoxybenzoylacetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethoxybenzoylacetonitrile: Contains an ethoxy group, differing in the alkyl chain length.
4-Butoxybenzoylacetonitrile: Features a butoxy group, further extending the alkyl chain.
Uniqueness: 4-Isopropoxybenzoylacetonitrile is unique due to the specific steric and electronic effects imparted by the isopropoxy group. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its analogs.
Properties
IUPAC Name |
3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDHQGDATWMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606558 | |
Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-22-7 | |
Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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